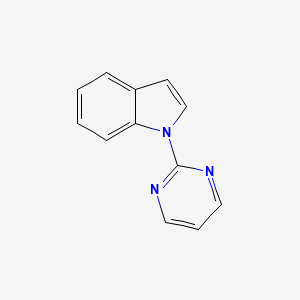

1-(pyrimidin-2-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAQMKUJWYJTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(pyrimidin-2-yl)-1H-indole and its derivatives

An In-depth Technical Guide to the Synthesis of 1-(pyrimidin-2-yl)-1H-indole and its Derivatives

Abstract

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This structure, which conjugates the electron-rich indole nucleus with the electron-deficient pyrimidine ring, serves as a cornerstone for designing molecules with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the core this compound structure and its derivatives. We delve into the mechanistic underpinnings and practical considerations of key transition-metal-catalyzed cross-coupling reactions, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and functionalize this important class of compounds.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The indole ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals, prized for its ability to participate in various biological interactions.[3] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, where it often acts as a versatile pharmacophore.[4] The fusion of these two heterocycles into a single molecular entity, this compound, creates a unique electronic and structural framework that has proven fruitful in the discovery of novel therapeutic agents.[5] Derivatives of this scaffold have been investigated as potent modulators of biological targets such as Nur77, highlighting their potential in oncology.[1]

The primary synthetic challenge in constructing this scaffold lies in the formation of the C-N bond between the N1 position of the indole ring and the C2 position of the pyrimidine ring. Modern organic synthesis has largely addressed this challenge through the development of powerful transition-metal-catalyzed cross-coupling reactions.

Core Synthetic Strategies: Forging the Indole-Pyrimidine C-N Bond

The synthesis of this compound is dominated by cross-coupling methodologies that directly link an indole (or its salt) with an electrophilic pyrimidine partner. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds in modern organic synthesis.[6] The reaction facilitates the coupling of an amine (in this case, indole) with an aryl or heteroaryl halide (or triflate/tosylate) using a palladium catalyst.[6][7]

Causality and Mechanistic Insight: The success of this reaction hinges on a well-defined catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial; it promotes the key steps of oxidative addition of the heteroaryl electrophile to the Pd(0) center and the final reductive elimination that forms the desired C-N bond and regenerates the active catalyst.[7][8] Ligands like 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) have proven particularly effective in the N-arylation of aminopyrimidines, demonstrating excellent functional group tolerance.[9]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming C-N, C-O, and C-S bonds.[10][11] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of soluble copper salts with various ligands, making the method milder and more practical.[12][13]

Causality and Mechanistic Insight: Compared to palladium catalysis, the Ullmann reaction is often more cost-effective. The mechanism is believed to involve the formation of a copper(I) amide intermediate from the indole and the copper catalyst. This species then undergoes oxidative addition with the pyrimidine halide, potentially forming a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-arylated product.[10] Ligands such as diamines or amino acids can accelerate the reaction by stabilizing the copper species and facilitating the coupling process.[12][13]

References

- 1. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Characterization of 1-(Pyrimidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and characterization of 1-(pyrimidin-2-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, physicochemical properties, and spectroscopic characterization of this molecule. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the rational design and synthesis of novel indole- and pyrimidine-based therapeutic agents. The indole ring system is a prevalent scaffold in numerous biologically active compounds, and its fusion with the pyrimidine moiety, a key component of nucleobases, presents a promising avenue for the development of new drugs.[1] This guide provides a detailed examination of the synthesis and analysis of this compound, a key building block in this endeavor.

Introduction

The fusion of indole and pyrimidine rings creates a unique chemical scaffold with significant potential in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, pyrimidine-containing compounds are integral to various biological processes and have been successfully developed as therapeutic agents. The combination of these two pharmacophores in this compound offers a promising starting point for the design of novel drug candidates with unique pharmacological profiles. This guide will delve into the essential chemical aspects of this compound, providing a solid foundation for its further exploration and application in drug discovery programs.

Chemical Synthesis

The synthesis of this compound is most effectively achieved through a cross-coupling reaction, specifically the Buchwald-Hartwig amination. This palladium- or nickel-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The choice of this method is predicated on its high efficiency, functional group tolerance, and applicability to a wide range of substrates, making it superior to harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.

Recommended Synthetic Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination

A robust and efficient method for the synthesis of this compound is the nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole.[2] This approach offers good to excellent yields and is tolerant of various functional groups on both the pyrimidine and indole rings.[2]

Reaction Scheme:

References

initial biological screening of 1-(pyrimidin-2-yl)-1H-indole analogs

An In-Depth Technical Guide to the Initial Biological Screening of 1-(Pyrimidin-2-yl)-1H-Indole Analogs

Introduction: The Rationale of Hybrid Scaffolds

In medicinal chemistry, the strategic hybridization of pharmacophores—distinct molecular units with known biological activity—is a cornerstone of rational drug design. The this compound scaffold is a prime example of this approach, merging two privileged heterocyclic systems: indole and pyrimidine.[1] The indole nucleus is a ubiquitous feature in natural products and clinically approved drugs, prized for its ability to engage in various biological interactions, including hydrogen bonding and π–π stacking.[2][3] Similarly, the pyrimidine ring is fundamental to life as a core component of nucleobases in DNA and RNA, and its derivatives are widely used as anticancer, antiviral, and antibacterial agents.[1][4]

The fusion of these two scaffolds creates a novel chemical entity with the potential for synergistic or unique pharmacological profiles.[5] Published research suggests that indole-pyrimidine hybrids possess a wide spectrum of therapeutic possibilities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[5][6][7] This guide, intended for researchers and drug development professionals, outlines a logical, tiered strategy for the initial biological screening of novel this compound analogs, moving from broad phenotypic assessment to more specific, target-oriented assays.

Section 1: A Tiered Strategy for Efficient Screening

A successful initial screening campaign must be both comprehensive and resource-efficient. A tiered or cascaded approach is the most logical framework. This strategy begins with a broad, high-throughput assay to identify generally active compounds ("hits") from a library of analogs. Subsequent tiers then employ more specific, mechanistically informative assays to characterize these initial hits, eliminate non-specific actors, and prioritize the most promising candidates for further development.

Our proposed strategy for this compound analogs is based on the most prominent activities reported for this class:

-

Tier 1: General Cytotoxicity Screening. An essential first step to identify compounds that affect cell viability, a hallmark of potential anticancer agents.

-

Tier 2: Mechanistic Deconvolution. For compounds showing significant cytotoxicity, follow-up assays are crucial to elucidate the mode of action. Based on the literature, two key areas of investigation are:

-

Kinase Inhibition: Many indole-pyrimidine hybrids function by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8][9][10]

-

Antimicrobial Activity: Indole derivatives are well-known for their antimicrobial properties, making this a valuable parallel screening path.[11][12][13]

-

This tiered approach ensures that resources are focused on compounds with the most promising and specific biological profiles.

Caption: A logical workflow for the tiered biological screening of novel compounds.

Section 2: Tier 1 - In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in anticancer drug discovery.[14] Colorimetric assays like the MTT and XTT assays are industry standards for this purpose because they are robust, scalable for high-throughput screening (HTS), and provide a quantitative measure of how a compound affects cell metabolic activity, a reliable proxy for cell viability.[15][16]

The core principle of these assays involves the reduction of a tetrazolium salt (yellow) by mitochondrial dehydrogenases in living, metabolically active cells to a colored formazan product (purple/orange).[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of the analog that reduces cell viability by 50%.[14]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the IC50 values of novel compounds against adherent cancer cell lines.

1. Cell Seeding: a. Culture human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon[17]) and a non-cancerous cell line (e.g., WI38 lung fibroblasts[17]) to ~80% confluency. b. Trypsinize, count, and resuspend the cells in fresh culture medium to a density of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a 10 mM stock solution of each this compound analog in sterile DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[14] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. d. Include control wells: "Vehicle Control" (medium with 0.5% DMSO) and "Positive Control" (medium with a known cytotoxic drug like Doxorubicin). e. Incubate the plate for 48 hours at 37°C and 5% CO₂.

3. MTT Assay and Measurement: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization. e. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration. c. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, structured table to facilitate comparison between analogs.

| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | WI38 (Normal Fibroblast) IC50 (µM) | Selectivity Index (WI38 / MCF-7) |

| Analog-01 | 5.1 ± 0.4 | 6.6 ± 0.7 | 45.2 ± 3.1 | 8.9 |

| Analog-02 | 15.2 ± 1.8 | 18.9 ± 2.2 | 30.1 ± 2.5 | 2.0 |

| Analog-03 | > 100 | > 100 | > 100 | N/A |

| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 1.9 |

Section 3: Tier 2 - Mechanistic Deconvolution

Analogs demonstrating potent and selective cytotoxicity in Tier 1 warrant further investigation to understand their mechanism of action.

Kinase Inhibition Assays

Causality: Aberrant signaling through protein kinases is a major driver of cancer cell proliferation and survival.[8] Indole-pyrimidine hybrids have been successfully designed as inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR).[10][17] An in vitro kinase inhibition assay can directly measure the ability of a compound to block the enzymatic activity of a specific kinase, providing strong mechanistic evidence.

Caption: Inhibition of EGFR signaling by a this compound analog.

Experimental Protocol: General In Vitro Kinase Assay

Commercial kits are widely available for measuring the activity of specific kinases and are well-suited for screening.[18]

1. Reagent Preparation: a. Reconstitute the recombinant human kinase (e.g., EGFR), the specific peptide substrate, and ATP according to the manufacturer's protocol. b. Prepare a kinase assay buffer.

2. Compound Preparation: a. Perform serial dilutions of the hit compounds in the assay buffer to achieve a range of final concentrations. Include a known inhibitor (e.g., Erlotinib for EGFR[17]) as a positive control.

3. Kinase Reaction: a. In a 96-well plate, add the kinase, the specific substrate, and the test compound or control. b. Initiate the reaction by adding ATP. c. Incubate the plate at 30°C for the time specified by the kit (e.g., 60 minutes).

4. Detection: a. Stop the reaction and measure the kinase activity. The detection method depends on the kit format (e.g., luminescence, fluorescence, or colorimetric).[19] For example, some kits measure the amount of ADP produced, which is then converted to a luminescent signal.

5. Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. b. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Data Presentation: Kinase Inhibitory Profile

| Compound ID | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | CK1δ/ε IC50 (µM) |

| Analog-01 | 0.25 ± 0.03 | 1.2 ± 0.15 | > 50 |

| Analog-02 | 7.6 ± 0.9 | 15.4 ± 1.8 | > 50 |

| Erlotinib | 0.05 ± 0.01 | > 100 | > 100 |

Antimicrobial Susceptibility Testing

Causality: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[20] Indole derivatives have shown significant promise in this area, with some acting synergistically with conventional antibiotics.[11][21] The standard method for quantifying a compound's antimicrobial potency is to determine its Minimum Inhibitory Concentration (MIC).[20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation: a. Select well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli[13]) from an agar plate cultured overnight. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

2. Plate Preparation: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a 2x working stock of each test compound. Add 100 µL of this stock to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Seal the plate and incubate at 35°C for 18-24 hours.

4. MIC Determination: a. Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[24]

Data Presentation: Antimicrobial Profile

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| Analog-04 | 8 | 32 | > 64 |

| Analog-05 | 4 | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Section 4: Data Synthesis and Hit Prioritization

The final step in the initial screening phase is to synthesize all the data to prioritize compounds for further study. The goal is to identify "hits" that are not just potent, but also selective and possess a plausible mechanism of action.

Key Prioritization Criteria:

-

Potency: Low IC50 (cytotoxicity, kinase) or MIC values are desirable.

-

Selectivity: A high selectivity index (IC50 in normal cells / IC50 in cancer cells) suggests the compound is more toxic to cancer cells than normal cells, which is a critical feature for a therapeutic agent.[17]

-

Structure-Activity Relationship (SAR): Compare the structures of active and inactive analogs to identify chemical features that are critical for activity.

-

Mechanistic Correlation: The strongest hits will show a correlation between their phenotypic and target-based results. For example, a compound with potent cytotoxicity against an EGFR-dependent cancer cell line should also show potent inhibition of the EGFR kinase.

Caption: Decision-making flowchart for prioritizing hit compounds after initial screening.

Conclusion

The is a systematic process of identifying and characterizing new chemical entities with therapeutic potential. By employing a logical, tiered screening cascade that begins with broad cytotoxicity assessment and progresses to specific mechanistic assays such as kinase inhibition and antimicrobial susceptibility, researchers can efficiently navigate a compound library. This approach allows for the data-driven prioritization of hits that are not only potent but also selective, paving the way for more advanced preclinical development. The versatility of the indole-pyrimidine scaffold ensures that this screening strategy will remain a valuable tool in the ongoing search for novel therapeutic agents.[3]

References

- 1. irjmets.com [irjmets.com]

- 2. ijrpr.com [ijrpr.com]

- 3. mdpi.com [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. benchchem.com [benchchem.com]

- 15. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]

- 16. kosheeka.com [kosheeka.com]

- 17. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. apec.org [apec.org]

- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

potential therapeutic targets of 1-(pyrimidin-2-yl)-1H-indole

An In-Depth Technical Guide to the Therapeutic Potential of the 1-(Pyrimidin-2-yl)-1H-indole Scaffold

Abstract

The hybridization of indole and pyrimidine rings has yielded a versatile scaffold, this compound, demonstrating significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of the core biological activities of this scaffold and its derivatives, focusing on validated and potential therapeutic targets. We will explore the mechanistic underpinnings of its action in oncology, inflammation, and neurodegenerative disorders, offering field-proven insights into experimental design and validation for researchers and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, thereby providing a self-validating framework for future research and development.

Introduction: The Strategic Fusion of Indole and Pyrimidine

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for binding to biological targets. Pyrimidine, a fundamental component of nucleic acids, is also a cornerstone in drug design, with numerous approved drugs featuring this heterocycle.[2] The strategic combination of these two pharmacophores into the this compound scaffold creates a molecule with a rich three-dimensional structure and diverse interaction potential, leading to a broad spectrum of biological activities.[1][2] This guide will dissect the key therapeutic targets that have been identified for this promising scaffold.

The Oncological Landscape: A Multi-Targeted Assault on Cancer

The most extensively researched application of the this compound scaffold is in oncology. Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers.[3] The anticancer effects are not monolithic but arise from the modulation of several key oncogenic pathways.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

A primary mechanism of action for many indolyl-pyrimidine derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These RTKs are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Indolyl-pyrimidine compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that drive tumor growth and vascularization.[2] The differential expression levels of EGFR in various cancer cell lines, for instance, can explain the observed variations in sensitivity to these compounds.[3]

Experimental Workflow: Validating EGFR/VEGFR-2 Inhibition

The following workflow provides a robust method for identifying and characterizing indolyl-pyrimidine derivatives as EGFR/VEGFR-2 inhibitors.

Caption: Workflow for validating EGFR/VEGFR-2 inhibitors.

Step-by-Step Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 384-well plate, combine the kinase (EGFR or VEGFR-2), the substrate (a suitable peptide), and ATP.

-

Compound Addition: Add the this compound derivative at various concentrations. Include a known inhibitor (e.g., erlotinib) as a positive control and DMSO as a negative control.[3]

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, and then catalyze a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate IC₅₀ values to determine the potency of the compound.

Modulating Nuclear Receptors: The Case of Nur77

A novel and promising therapeutic avenue for indolyl-pyrimidine derivatives is the modulation of the orphan nuclear receptor Nur77 (also known as NR4A1).[4] Nur77 plays a dual role in cell survival and apoptosis, and its translocation from the nucleus to the mitochondria can trigger cell death.

Mechanism of Action: Certain derivatives, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, have been shown to bind to Nur77 and induce its mitochondrial targeting. This leads to Nur77-dependent apoptosis in cancer cells, particularly in hepatocellular carcinoma.[4]

Experimental Protocol: Assessing Nur77 Mitochondrial Translocation

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HepG2) and treat with the test compound.

-

Subcellular Fractionation: Isolate the mitochondrial and cytosolic fractions of the cells using a commercial kit.

-

Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for Nur77. An increase in the Nur77 signal in the mitochondrial fraction and a corresponding decrease in the cytosolic/nuclear fraction indicates translocation.

-

Immunofluorescence: For visual confirmation, treat cells grown on coverslips, fix, and permeabilize them. Co-stain with an anti-Nur77 antibody and a mitochondrial marker (e.g., MitoTracker™ Red). Co-localization of the signals, observed via fluorescence microscopy, confirms mitochondrial translocation.

Epigenetic Regulation: Inhibition of LSD1

Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in many cancers and plays a crucial role in tumorigenesis. A series of indole-pyrimidine biaryl derivatives have been identified as inhibitors of LSD1.[5]

Mechanism of Action: These compounds are designed to occupy the active site of LSD1, preventing the demethylation of its histone substrates. This leads to the restoration of normal gene expression patterns and the inhibition of cancer cell proliferation.[6]

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division. Some indole-pyrimidine hybrids have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Mechanism of Action: These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Beyond Cancer: Neurodegenerative and Anti-inflammatory Applications

While oncology is a major focus, the this compound scaffold has also shown promise in other therapeutic areas.

Neurodegenerative Disorders: Targeting Cdk5

Cyclin-dependent kinase 5 (Cdk5) is a key player in neuronal development and function. However, its aberrant activation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[8] Patents have been filed for indole-pyrimidine derivatives as Cdk5 inhibitors for the treatment of cognitive and neurodegenerative disorders.[8]

Therapeutic Rationale: By inhibiting the hyperactivation of Cdk5, these compounds could prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and reduce neuronal cell death.[8]

Signaling Pathway: Role of Cdk5 in Neuronal Dysfunction

Caption: Inhibition of aberrant Cdk5 activity in neurodegeneration.

Anti-inflammatory Effects: COX Inhibition

Inflammation is a key process in many diseases. Some 4-indole-2-arylaminopyrimidine derivatives have been investigated as anti-inflammatory agents, with molecular docking studies suggesting they may act by inhibiting cyclooxygenase (COX) enzymes.[9][10]

Therapeutic Rationale: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes can reduce the inflammatory response, making these compounds potentially useful for conditions like acute lung injury.[9]

Summary of Preclinical Data

The following table summarizes the reported in vitro activities of various this compound derivatives against different therapeutic targets.

| Derivative Class | Target(s) | Cancer Cell Line(s) | Reported IC₅₀/Activity | Reference(s) |

| Dichloro-substituted indolyl-pyrimidine | EGFR, VEGFR-2 | MCF-7, HepG2, HCT-116 | IC₅₀ = 5.02 - 6.60 µM | [2][3] |

| Indole-pyrimidine biaryl derivatives | LSD1 | PC-3 | IC₅₀ = 2.75 µM | [5] |

| Pyridinyl-pyrimidinyl-amino-indole | Nur77 | Liver Cancer Cells | Potent Nur77 modulator | [4] |

| Indole-pyrimidine with morpholine | Tubulin | MCF-7, HeLa, HCT116 | IC₅₀ = 0.29 - 9.48 µM | [7] |

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of its activity against a diverse array of biological targets. The extensive research in oncology has laid a strong foundation, with kinase inhibition being a particularly well-validated mechanism of action. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and improve their therapeutic index. The emerging applications in neurodegenerative and inflammatory diseases are also highly compelling and warrant further investigation. In vivo studies are a critical next step to translate the promising preclinical findings into tangible clinical benefits. The continued exploration of this versatile scaffold is poised to deliver the next generation of targeted therapies.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2647634A1 - Indole-pyrimidine derivatives and their therapeutic uses - Google Patents [patents.google.com]

- 9. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 1-(pyrimidin-2-yl)-1H-indole

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(pyrimidin-2-yl)-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic profile of this compound (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.22 g/mol )[1][2][3]. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document offers an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The narrative moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and validate the structure of this and related N-aryl heterocyclic compounds.

Introduction and Molecular Architecture

This compound is a bifunctional molecule linking two fundamental nitrogen-containing heterocycles: indole and pyrimidine. The indole nucleus is a privileged structure in numerous biologically active compounds, while the pyrimidine ring is a cornerstone of nucleobases and various pharmaceuticals. The linkage, a C-N bond between the indole nitrogen (N1) and a carbon (C2) of the pyrimidine ring, fundamentally alters the electronic landscape of both moieties compared to their parent structures.

The pyrimidine ring, with its two nitrogen atoms, acts as a significant electron-withdrawing group. This electronic pull has profound and predictable consequences on the spectroscopic signatures of the indole ring system, particularly deshielding adjacent protons and carbons. Understanding this intramolecular electronic interplay is the key to a robust spectral assignment. This guide will proceed by dissecting each major spectroscopic technique, outlining the theoretical basis for our predictions, detailing practical experimental protocols, and culminating in an integrated analysis for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. The electron-withdrawing pyrimidine ring is expected to significantly deshield the protons of the indole ring, shifting them downfield compared to unsubstituted indole[4][5]. The effect will be most pronounced on protons closest to the N-substituent.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to ensure a high signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum will present nine distinct signals in the aromatic region (typically δ 6.5-9.0 ppm). The indole protons will no longer show the characteristic broad N-H signal, a primary indicator of successful N-substitution.

Diagram: Labeled Structure for NMR Assignments

Caption: Molecular Structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5' (Pyrimidine) | 8.70 - 8.85 | Doublet of Doublets (dd) | ~4.8, ~1.5 | Most deshielded pyrimidine proton, coupled to H-4' and H-6'. |

| H-4 (Indole) | 8.45 - 8.55 | Doublet (d) | ~8.0 | Significantly deshielded by the proximate N-pyrimidine group (peri-effect). |

| H-6' (Pyrimidine) | 8.70 - 8.85 | Doublet of Doublets (dd) | ~2.5, ~1.5 | Deshielded pyrimidine proton, coupled to H-5' and H-4'. |

| H-7 (Indole) | 7.65 - 7.75 | Doublet (d) | ~8.0 | Standard indole aromatic proton. |

| H-2 (Indole) | 7.55 - 7.65 | Doublet (d) | ~3.2 | Deshielded relative to indole due to pyrimidine's influence, coupled to H-3. |

| H-5 (Indole) | 7.25 - 7.35 | Triplet (t) | ~7.5 | Standard indole aromatic proton. |

| H-6 (Indole) | 7.15 - 7.25 | Triplet (t) | ~7.5 | Standard indole aromatic proton. |

| H-4' (Pyrimidine) | 7.10 - 7.20 | Triplet (t) | ~4.8 | Shielded pyrimidine proton between two nitrogens. |

| H-3 (Indole) | 6.65 - 6.75 | Doublet (d) | ~3.2 | Coupled to H-2. |

Note: These are predicted values based on reference data for indole and pyrimidine[6][7][8][9]. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: The principles are similar to ¹H NMR. The electron-withdrawing pyrimidine substituent will deshield the indole carbons, particularly C-7a and C-2, which are closest to the nitrogen bridge. The pyrimidine carbons themselves will appear at characteristic downfield shifts due to the electronegativity of the ring nitrogens[10].

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be beneficial.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum to a series of singlets, one for each unique carbon.

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Predicted ¹³C NMR Spectrum and Interpretation

The spectrum is expected to show 10 distinct signals for the 12 carbons, as two pairs of carbons in the pyrimidine ring are chemically equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2', C-6' (Pyrimidine) | 158.0 - 159.0 | Highly deshielded carbons adjacent to two nitrogen atoms. |

| C-4' (Pyrimidine) | 157.0 - 158.0 | Deshielded carbon in the pyrimidine ring. |

| C-7a (Indole) | 137.0 - 138.0 | Bridgehead carbon, deshielded by attachment to N1. |

| C-3a (Indole) | 129.0 - 130.0 | Bridgehead carbon. |

| C-2 (Indole) | 127.0 - 128.0 | Deshielded due to proximity to the N-substituent. |

| C-5 (Indole) | 123.0 - 124.0 | Standard aromatic carbon shift. |

| C-6 (Indole) | 121.5 - 122.5 | Standard aromatic carbon shift. |

| C-4 (Indole) | 120.5 - 121.5 | Standard aromatic carbon shift. |

| C-5' (Pyrimidine) | 117.0 - 118.0 | Shielded pyrimidine carbon. |

| C-7 (Indole) | 114.0 - 115.0 | Deshielded by the anisotropic effect of the pyrimidine ring. |

| C-3 (Indole) | 104.0 - 105.0 | Electron-rich carbon, characteristic of the indole 3-position. |

Note: Predictions are based on reference data for indole and pyrimidine[10][11] and known substituent effects.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be characterized by the absence of the N-H stretch (typically ~3400 cm⁻¹) seen in indole[12], and the presence of vibrations characteristic of the two aromatic ring systems.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum, typically over the 4000-400 cm⁻¹ range.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | C=N Stretch | Pyrimidine Ring |

| 1580 - 1450 | C=C Stretch | Aromatic Rings (Indole & Pyrimidine) |

| 1400 - 1200 | In-plane C-H Bending | Aromatic Rings |

| 800 - 700 | Out-of-plane C-H Bending | Aromatic Rings (Substitution Pattern) |

The fingerprint region (<1000 cm⁻¹) will contain a complex series of bands unique to the molecule's overall structure.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, we expect to see a clear molecular ion peak corresponding to its exact mass. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting cations.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in a high vacuum to generate a radical cation (the molecular ion, M⁺•).

-

Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The spectrum will be dominated by the molecular ion peak at m/z = 195 , corresponding to the molecular weight of C₁₂H₉N₃[1]. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass, per the Nitrogen Rule.

-

Major Fragmentation Pathways: The primary fragmentation is likely to involve the cleavage of the two heterocyclic rings.

Caption: Workflow for unambiguous structural validation.

Conclusion

The spectroscopic analysis of this compound presents a clear and consistent profile across NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are defined by the electron-withdrawing effects of the N-linked pyrimidine ring, causing predictable downfield shifts in the indole moiety. The IR spectrum confirms the successful N-substitution by the absence of an N-H stretch and shows the characteristic aromatic C=C and C=N vibrations. Finally, mass spectrometry validates the molecular weight at m/z 195 and reveals a fragmentation pattern consistent with the proposed structure. By integrating these techniques as outlined, researchers can achieve a high degree of confidence in the identity and purity of this important heterocyclic compound.

References

- 1. This compound | C12H9N3 | CID 53381231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 221044-05-9 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 6. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse000097 Indole at BMRB [bmrb.io]

- 10. spectrabase.com [spectrabase.com]

- 11. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

CAS number and physical properties of 1-(pyrimidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyrimidin-2-yl)-1H-indole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which fuses an indole ring system with a pyrimidine moiety, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The indole nucleus is a prevalent feature in many biologically active natural products and pharmaceuticals, while the pyrimidine ring is a cornerstone of nucleobases and numerous synthetic drugs. The combination of these two pharmacophores in a single molecule opens avenues for exploring new chemical space and biological activities. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and key safety considerations.

Chemical Identity and Physical Properties

The unique identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 221044-05-9 to this compound.[1] This identifier ensures unambiguous referencing in scientific literature and databases.

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 221044-05-9 | [1] |

| Molecular Formula | C₁₂H₉N₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 84 °C | |

| Boiling Point | Predicted for a similar saturated compound: ~369 °C | |

| Solubility | Based on its chemical structure, this compound is expected to be sparingly soluble in water and more soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its N-arylindole structure suggests good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |

Synthesis of this compound

The construction of the C-N bond between the indole nitrogen and the pyrimidine ring is a key transformation in the synthesis of this compound. A highly effective and widely adopted method for this type of coupling is the Buchwald-Hartwig amination .[2][3][4] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to N-arylindoles.

The general reaction scheme involves the coupling of indole with a suitable 2-substituted pyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Exemplary Experimental Protocol

The following is a representative, non-optimized protocol for the synthesis of this compound based on established Buchwald-Hartwig amination procedures. Researchers should optimize conditions for their specific needs and scale.

-

Reaction Setup: To an oven-dried Schlenk flask, add indole (1.0 eq.), 2-chloropyrimidine (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of both the indole and pyrimidine rings. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the benzene ring of the indole and the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all twelve carbon atoms in the molecule, with distinct chemical shifts for the carbons in the indole and pyrimidine rings.[1]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest due to its hybrid structure, which holds potential for diverse applications in medicinal chemistry and materials science. This guide has provided a foundational understanding of its chemical identity, physical properties, a reliable synthetic approach via Buchwald-Hartwig amination, and essential safety information. Further research into the biological activities and material properties of this and related compounds is warranted to fully explore their potential.

References

tautomeric forms and stability of 1-(pyrimidin-2-yl)-1H-indole

An In-depth Technical Guide to the Tautomeric Forms and Stability of 1-(pyrimidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and materials science. The specific tautomeric form of a molecule can dictate its physicochemical properties, including its solubility, lipophilicity, and, crucially, its biological activity and target engagement. This guide provides a comprehensive technical overview of the potential tautomeric landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes established principles of tautomerism in pyrimidine and indole systems to propose potential tautomers and discuss the factors governing their stability. Furthermore, it offers detailed experimental and computational protocols to enable researchers to rigorously characterize the tautomeric behavior of this and related compounds.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Tautomerism refers to the chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[1] Prototropic tautomerism, involving the migration of a proton, is the most common form and plays a critical role in the chemistry of heterocyclic compounds.[1][2][3] The tautomeric state of a molecule can significantly influence its hydrogen bonding capabilities, molecular shape, and electronic properties, thereby affecting its interactions with biological targets such as enzymes and receptors.[4][5]

The nucleic acid bases, for instance, exhibit well-characterized keto-enol and amino-imino tautomerism, where the predominance of the canonical forms is essential for the fidelity of DNA replication.[6] The transient formation of minor tautomers is a proposed mechanism for spontaneous point mutations.[7] In drug design, controlling or understanding the tautomeric preference of a lead compound is paramount, as different tautomers may exhibit vastly different potencies, toxicities, and pharmacokinetic profiles.[4][5]

The molecule this compound combines two important heterocyclic systems. Indole is a privileged scaffold in medicinal chemistry, while the pyrimidine ring is a cornerstone of many biologically active compounds. The linkage of these two rings presents a fascinating case for tautomeric analysis, with the potential for complex equilibria involving proton transfer within and between the heterocyclic systems. This guide will explore the theoretical possibilities and provide a practical framework for their experimental and computational investigation.

Proposed Tautomeric Forms of this compound

Based on the known tautomeric behavior of the constituent pyrimidine and indole rings, several prototropic tautomers of this compound can be postulated. The primary equilibrium is anticipated to involve the pyrimidine moiety, which can exhibit amino-imino tautomerism. Additionally, prototropic shifts involving the indole nitrogen are conceivable, leading to non-aromatic indolenine forms, though these are generally less stable.[8]

The most plausible tautomeric equilibrium for this compound involves the migration of a proton from one of the pyrimidine nitrogens to the exocyclic nitrogen, leading to an imino form. Given that 2-aminopyrimidine exists predominantly in the amino form, it is hypothesized that the amino tautomer of this compound will also be the major species.[9] However, the electronic influence of the indole ring and environmental factors could shift this equilibrium.

Below are the potential tautomeric forms:

-

Tautomer A (Amino form): The canonical structure, this compound.

-

Tautomer B (Imino form): Proton transfer from the endocyclic N1 of the pyrimidine ring to the exocyclic nitrogen.

-

Tautomer C (Imino form): Proton transfer from the endocyclic N3 of the pyrimidine ring to the exocyclic nitrogen.

-

Tautomer D (Indolenine form): Proton transfer from the indole nitrogen to a carbon atom of the indole ring. This is generally considered a high-energy, less stable form.[8]

Caption: Proposed prototropic tautomers of this compound.

Analysis of Tautomer Stability: A Theoretical Framework

The relative stability of tautomers is governed by a delicate balance of several factors. Small changes in molecular structure or the surrounding environment can significantly shift the tautomeric equilibrium.[10] For this compound, the following factors are expected to be critical:

-

Aromaticity: Tautomer A retains the aromaticity of both the indole and pyrimidine rings, which is a powerful stabilizing force. The imino forms (B and C) disrupt the aromaticity of the pyrimidine ring to some extent, which would likely increase their relative energy. The indolenine form (D) would involve a complete loss of aromaticity in the indole pyrrole ring, rendering it significantly less stable under normal conditions.

-

Solvent Effects: Solvation plays a crucial role in determining tautomeric preference.[11][12] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[13][14] For instance, if one of the imino tautomers possesses a larger dipole moment than the amino form, its population is expected to increase in polar solvents like water or DMSO.[12][15] Conversely, non-polar solvents would favor the less polar tautomer. The hydrogen-bond donating or accepting ability of the solvent is also a key determinant.[16]

-

Intramolecular Hydrogen Bonding: The possibility of forming an intramolecular hydrogen bond can strongly stabilize a particular tautomer.[17] Geometric analysis of the proposed tautomers would be necessary to determine if any of them can adopt a conformation that allows for such an interaction, for example, between an N-H group and a nitrogen atom on the adjacent ring.

-

Electronic Effects of Substituents: While the parent molecule is the focus here, it is important to note that substituents on either the indole or pyrimidine ring could alter the tautomeric equilibrium by modifying the acidity or basicity of the atoms involved in the proton transfer.

Experimental Protocols for Tautomer Characterization

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[18][19][20][21]

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of the compound at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution at room temperature. Look for distinct sets of signals, particularly for the NH protons and aromatic protons, which would indicate the presence of multiple tautomers.

-

Integration: If separate signals are observed, integrate the peaks corresponding to each tautomer to determine their relative populations (and thus the equilibrium constant, K_T).[19][21]

-

¹³C and ¹⁵N NMR: Acquire ¹³C and, if possible, ¹⁵N NMR spectra. The chemical shifts of carbon and nitrogen atoms are highly sensitive to the electronic environment and can provide definitive evidence for the location of the mobile proton.[20]

-

Variable Temperature (VT) NMR: Conduct VT-NMR studies. Changes in temperature can shift the equilibrium, and observing the corresponding changes in signal intensities can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.

-

2D NMR (COSY, HSQC, HMBC): Use 2D NMR techniques to unambiguously assign all proton and carbon signals for each tautomer present in the mixture.

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy can monitor changes in the electronic absorption spectra of tautomers in different solvents.[13][22] The solvatochromic shifts observed can be correlated with solvent polarity and the tautomeric equilibrium.[13][16][22]

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarity, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, water).

-

Spectrum Acquisition: Prepare dilute solutions of the compound in each solvent and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the spectra for changes in the position of the absorption maxima (λ_max) and the appearance of new bands or isosbestic points as a function of solvent polarity. A significant shift in λ_max or the shape of the spectrum is indicative of a shift in the tautomeric equilibrium.[22][23]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the tautomeric form present in the solid state.[13][24]

Step-by-Step Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure. The resulting model will show the precise location of all atoms, including the mobile proton, thereby identifying the solid-state tautomer.

Computational Chemistry for Predictive Insights

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[4][25][26][27]

Step-by-Step Protocol:

-

Structure Generation: Build the 3D structures of all proposed tautomers (A, B, C, D).

-

Gas-Phase Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[27]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvation Modeling: To account for solvent effects, repeat the geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[12][25] Perform these calculations for solvents that match the experimental conditions.

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in each solvent to predict their relative stabilities and the position of the tautomeric equilibrium.

-

Spectroscopic Prediction: Calculate NMR chemical shifts (using the GIAO method) and IR vibrational frequencies for each tautomer.[25] These predicted spectra can be compared with experimental data to help assign signals to specific tautomers.

Caption: Computational workflow for DFT-based tautomer analysis.

Data Summary and Interpretation

| Method | Solvent | Parameter | Tautomer A | Tautomer B/C | K_T ([B]/[A]) | ΔG (kcal/mol) |

| ¹H NMR | CDCl₃ | % Population | 95% | 5% | 0.05 | +1.8 |

| ¹H NMR | DMSO-d₆ | % Population | 80% | 20% | 0.25 | +0.8 |

| UV-Vis | Hexane | λ_max (nm) | 285 | - | - | - |

| UV-Vis | Methanol | λ_max (nm) | 295 | 340 | - | - |

| DFT/PCM | Gas Phase | Rel. ΔG | 0.00 | +5.2 | 1.8 x 10⁻⁴ | +5.2 |

| DFT/PCM | Water | Rel. ΔG | 0.00 | +2.1 | 0.03 | +2.1 |

Table entries are hypothetical and for illustrative purposes only.

Conclusion

While the tautomeric behavior of this compound has not been explicitly reported in the literature, a thorough analysis based on the principles of heterocyclic chemistry suggests the existence of a primary amino-imino equilibrium. The canonical amino tautomer is predicted to be the most stable form, though the equilibrium is likely to be sensitive to solvent polarity and other environmental factors.

For researchers and drug development professionals working with this scaffold, a definitive characterization of its tautomeric properties is not merely an academic exercise but a critical step in understanding its biological activity and optimizing its properties. The combined application of high-resolution NMR spectroscopy, UV-Vis analysis, X-ray crystallography, and DFT calculations, as outlined in this guide, provides a robust roadmap for elucidating the tautomeric landscape of this compound and its derivatives. Such a detailed understanding will undoubtedly accelerate the rational design of novel therapeutics and functional materials based on this promising heterocyclic system.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. chimia.ch [chimia.ch]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. worldscientific.com [worldscientific.com]

- 12. mdpi.com [mdpi.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. scispace.com [scispace.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 23. cris.unibo.it [cris.unibo.it]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jocpr.com [jocpr.com]

In Silico Prediction of 1-(Pyrimidin-2-yl)-1H-Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 1-(Pyrimidin-2-yl)-1H-Indole Scaffold in Medicinal Chemistry

The fusion of pyrimidine and indole rings into the this compound scaffold has emerged as a "privileged structure" in modern medicinal chemistry. This assertion is not made lightly; it is substantiated by the recurrent appearance of this core in a multitude of biologically active compounds with diverse therapeutic applications.[1][2] The indole nucleus, a key component of many natural and synthetic bioactive molecules, provides a versatile template for molecular interactions.[1] When hybridized with the pyrimidine ring, a fundamental unit of nucleic acids, the resulting scaffold exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]

The therapeutic potential of this scaffold is exemplified by its derivatives' activity against critical drug targets. For instance, various indolyl-pyrimidine hybrids have demonstrated potent inhibitory activity against targets such as Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.[1][5] Furthermore, derivatives of this scaffold have been investigated as tubulin polymerization inhibitors, anti-obesity agents, and modulators of various receptors and enzymes.[6][7] This documented success underscores the importance of the this compound core as a promising starting point for the design of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the in silico methodologies employed to predict the bioactivity of this compound derivatives. As a Senior Application Scientist, the aim is not merely to present a series of protocols but to provide a cohesive, logic-driven narrative that empowers researchers to navigate the computational drug discovery landscape with confidence and scientific rigor. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system, from initial library design to lead optimization.

Pillar I: The Methodological Trinity of In Silico Bioactivity Prediction

The prediction of a molecule's biological activity without the need for initial synthesis and in vitro testing is a cornerstone of modern drug discovery.[8][9] This is achieved through a synergistic application of several computational techniques. For the this compound scaffold, a particularly effective approach involves the integration of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[10][11] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Experimental Protocol: 2D-QSAR Model Development for this compound Derivatives

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.

-

Ensure data consistency and, if necessary, convert activity values to a logarithmic scale (e.g., pIC50) to achieve a more normal distribution.

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of 2D molecular descriptors. These can include constitutional, topological, geometrical, and electronic descriptors.

-

Utilize software such as PaDEL-Descriptor or Dragon to compute these descriptors.

-

-

Feature Selection and Model Building:

-

Employ a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify the most relevant descriptors that correlate with biological activity.

-

Construct the QSAR model using a regression technique, such as Multiple Linear Regression (MLR), to establish a mathematical equation linking the selected descriptors to the biological activity.

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness and predictive power. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[11]

-

External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its development. Calculate the predictive R² (R²pred).

-

The resulting QSAR model can then be used to predict the bioactivity of novel, unsynthesized this compound derivatives, allowing for the prioritization of candidates with the highest predicted potency.

Molecular Docking: Visualizing the Molecular Handshake

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13][14] This method provides invaluable insights into the binding mode and interactions between a this compound derivative and its biological target at the atomic level.

Experimental Protocol: Molecular Docking of this compound Derivatives

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate the 3D structures of the this compound derivatives and optimize their geometries using a suitable force field.

-

-

Binding Site Definition:

-

Identify the active site of the protein, either from the co-crystallized ligand in the PDB structure or using a binding site prediction tool.

-

Define the grid box for docking calculations, ensuring it encompasses the entire binding pocket.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide to perform the docking calculations.[13]

-

The program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

-

-

Pose Analysis and Interpretation:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

Visualize the ligand-protein complex to understand the structural basis of binding and to guide further lead optimization.

-

The insights gained from molecular docking are crucial for understanding the structure-activity relationship and for designing new derivatives with improved binding affinity and selectivity.[6]

Pharmacophore Modeling: Identifying the Key Chemical Features

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to exert a specific biological activity.[15][16]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Training Set Selection:

-